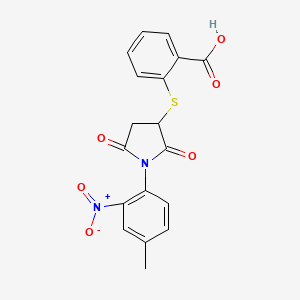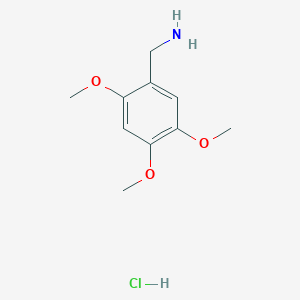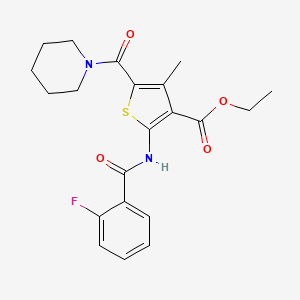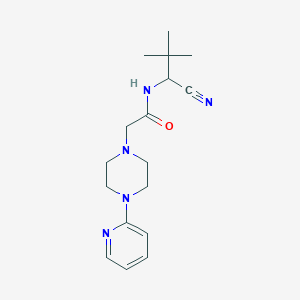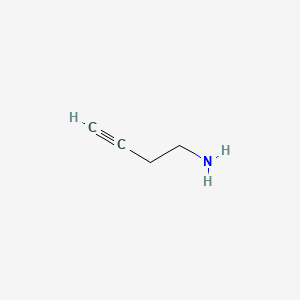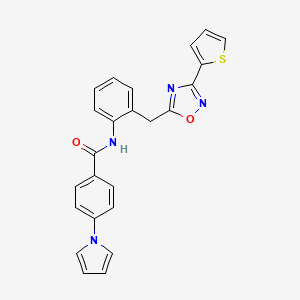
4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrole ring, a thiophene ring, and an oxadiazole ring. These are all heterocyclic compounds, which are often found in various pharmaceuticals and organic materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system formed by the alternating single and double bonds in the rings. This conjugation also results in delocalized π electrons, which can have various effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the various functional groups. For example, the conjugated system could result in unique optical and electronic properties .科学的研究の応用
Synthesis and Characterization
The synthesis of heterocyclic compounds involving thiophene and oxadiazole derivatives is a significant area of research. For example, compounds synthesized from benzo[b]thiophen-2-yl-hydrazonoesters have been explored for the creation of various heterocyclic derivatives, including pyrazoles and pyrimidines, showing the diversity in chemical synthesis and potential applications in material science and pharmacology (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity
A notable application is in the development of anticancer agents. Derivatives of oxadiazole and thiophene have been synthesized and tested for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown promising results, offering pathways for the development of new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Optical and Electronic Properties
The optical and electronic properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, including those with thiophene and pyrrole fragments, have been studied for their potential use in organic light-emitting diodes (OLEDs) and as electron transport materials. These studies provide insights into the material's suitability for electronics and photonics applications (Sun & Jin, 2017).
Antimicrobial and Antitubercular Agents
The synthesis and evaluation of pyrrole derivatives, including those containing the oxadiazole moiety, have shown moderate to good antitubercular activity. These findings contribute to the development of new treatments for tuberculosis, underlining the significance of heterocyclic compounds in addressing global health challenges (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Drug-likeness and Microbial Investigation
Research on the drug-likeness properties and in vitro antimicrobial activity of various synthesized compounds, including those with the oxadiazole structure, indicates their potential as antimicrobial agents. This research also highlights the importance of in-silico approaches in predicting drug-likeness and accelerating the drug development process (Pandya, Dave, Patel, & Desai, 2019).
将来の方向性
特性
IUPAC Name |
4-pyrrol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-24(17-9-11-19(12-10-17)28-13-3-4-14-28)25-20-7-2-1-6-18(20)16-22-26-23(27-30-22)21-8-5-15-31-21/h1-15H,16H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFNXMXJPRZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)
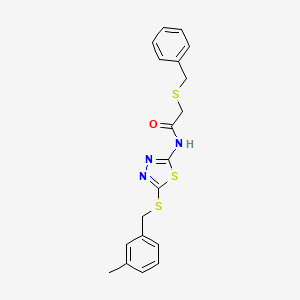
![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)
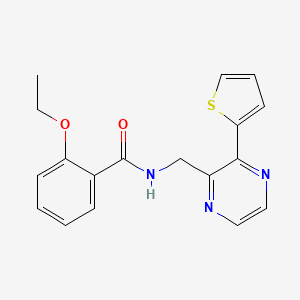
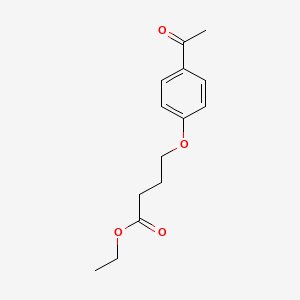
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)
